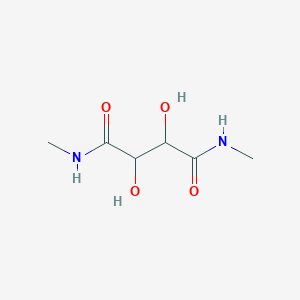

2,3-Dihydroxy-N,N'-dimethylsuccinamide

Description

2,3-Dihydroxy-N,N'-dimethylsuccinamide is a succinamide derivative characterized by two hydroxyl groups at the 2,3-positions and two methyl groups on the amide nitrogens. It is synthesized via the reaction of 3,4-dihydroxy-1-alkylpyrrolidine-2,5-dione with dimethylamine in xylene at elevated temperatures, yielding white crystalline products .

Properties

IUPAC Name |

2,3-dihydroxy-N,N'-dimethylbutanediamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O4/c1-7-5(11)3(9)4(10)6(12)8-2/h3-4,9-10H,1-2H3,(H,7,11)(H,8,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHDFSSOBPYXWDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(C(C(=O)NC)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydroxy-N,N’-dimethylsuccinamide typically involves the reaction of succinic anhydride with dimethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of 2,3-Dihydroxy-N,N’-dimethylsuccinamide may involve large-scale chemical reactors and advanced purification techniques to achieve high purity and yield. The process is optimized to minimize waste and ensure cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydroxy-N,N’-dimethylsuccinamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

2,3-Dihydroxy-N,N’-dimethylsuccinamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in biochemical assays and studies involving enzyme interactions.

Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which 2,3-Dihydroxy-N,N’-dimethylsuccinamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, making the compound valuable in research and potential therapeutic applications.

Comparison with Similar Compounds

Tetramethyl Derivatives

(-)-N,N,N',N'-Tetramethyl-D-tartardiamide (CAS 63126-52-3):

- Structure : Replaces hydroxyl groups with methyl groups, resulting in full methylation of the amide nitrogens.

- Molecular Formula : C₈H₁₆N₂O₄; Molecular Weight : 204.22 g/mol.

- Physical Properties : Melting point 186–188°C; optical rotation [α]²⁰_D = −46° (c = 3, EtOH) .

- Synthesis : Derived from enantiomerically pure tartaric acid, ensuring stereochemical integrity. Used as a chiral building block in pharmaceuticals .

(R,R)-(+)-2,3-Dihydroxy-N,N,N',N'-tetramethylsuccinamide (CAS 26549-65-5):

| Property | 2,3-Dihydroxy-N,N'-dimethylsuccinamide | Tetramethyl Derivatives |

|---|---|---|

| Molecular Formula | C₆H₁₂N₂O₄ | C₈H₁₆N₂O₄ |

| Molecular Weight | 176.17 g/mol | 204.22 g/mol |

| Substituents | -OH, -N(CH₃) | -N(CH₃)₄ |

| Key Applications | Synthetic intermediate | Chiral auxiliaries, APIs |

Aromatic and Heterocyclic Derivatives

- (2R,3R)-N-(4-Chlorophenyl)-2,3-dihydroxy-N'-(5-phenyl-1,3,4-thiadiazol-2-yl)succinamide: Structure: Incorporates a 4-chlorophenyl group and a thiadiazole ring, enhancing molecular complexity. Molecular Formula: C₁₈H₁₅ClN₄O₄S; Molecular Weight: 418.85 g/mol. Physical Properties: Melting point 221–222°C; crystallizes in a monoclinic system with extensive hydrogen bonding (O–H⋯N, N–H⋯O) . Synthesis: Prepared via coupling of 2-amino-5-phenyl-1,3,4-thiadiazole with diacetyl-L-tartaric anhydride, followed by amine addition .

Methoxy-Substituted Analog

Physicochemical and Functional Differences

- Hydrophilicity : The hydroxyl groups in 2,3-Dihydroxy-N,N'-dimethylsuccinamide enhance solubility in polar solvents compared to the fully methylated analogs.

- Thermal Stability : Tetramethyl derivatives exhibit higher melting points (~184–188°C) due to reduced hydrogen bonding and increased van der Waals interactions .

- Stereochemical Influence : Enantiopure tetramethyl derivatives (e.g., (R,R)-(+)-isomer) are critical in asymmetric catalysis, whereas the dimethyl variant may lack defined stereochemical utility .

Table 1: Comparative Data of Succinamide Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.